molecular formula C16H22N2O3 B2805902 2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 1903342-78-8

2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2805902
CAS No.: 1903342-78-8
M. Wt: 290.363
InChI Key: GKVUGEPGBPOPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” is a complex organic molecule that features a pyrrolidine ring, a pyridine ring, and a tetrahydropyran ring

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.

    Biochemical Studies: It might be used in studies to understand enzyme-substrate interactions.

Medicine

    Diagnostics: It could be used in the development of diagnostic agents for imaging or biomarker detection.

Industry

    Materials Science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use as a pesticide or herbicide, depending on its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Pyridine Ring: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.

    Formation of the Tetrahydropyran Ring: This can be synthesized through cyclization reactions involving diols and acid catalysts.

    Final Coupling: The final step would involve coupling the different ring systems through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions might target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce piperidine derivatives.

Mechanism of Action

The mechanism of action of “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the tetrahydropyran ring, potentially altering its chemical properties and biological activity.

    (3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with an ethanone group, which might affect its reactivity and applications.

Uniqueness

The unique combination of the pyrrolidine, pyridine, and tetrahydropyran rings in “2-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-3-2-4-15(17-12)21-14-5-8-18(11-14)16(19)13-6-9-20-10-7-13/h2-4,13-14H,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVUGEPGBPOPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.